

Technical Guide: Synthesis, Characterization, and Application of Dimethoxymethyl(propyl)silane

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Compound of Interest

Compound Name: *Dimethoxymethyl(propyl)silane*

Cat. No.: *B8083314*

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CAS No: 18173-73-4 Formula:

Molecular Weight: 148.28 g/mol Document Control: Rev 1.0 | Author: Senior Application Scientist

Executive Summary

Dimethoxymethyl(propyl)silane is a critical organosilane intermediate used primarily as a stereoregulating external donor in Ziegler-Natta olefin polymerization and as a hydrophobic surface modifier. Unlike its chloro-functionalized analogs, the propyl-substituted silane offers chemical inertness combined with hydrolytic activity, making it an ideal "capping" agent in sol-gel networks.

This guide details the Platinum-Catalyzed Hydrosilylation of Propene as the definitive synthesis route. This method is selected over Grignard alkylation to avoid magnesium salt contamination and to ensure strict control over the degree of substitution.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthetic Pathway: Hydrosilylation

The most robust route involves the addition of Methyltrimethoxysilane across the double bond of Propene using a homogeneous Platinum(0) catalyst (Karstedt's Catalyst).

Reaction Scheme

Mechanistic Insight (The "Why")

We utilize Karstedt's Catalyst (Pt(0)-divinyltetramethyldisiloxane complex) rather than Speier's Catalyst (

) because the former is soluble in the siloxane matrix and minimizes the induction period. The reaction follows the Chalk-Harrod Mechanism, where the rate-determining step is often the migratory insertion of the alkene into the Pt-H bond.[1]

Critical Control Point: The reaction is exothermic. Propene addition must be throttled to maintain reactor temperature without thermal runaway, which causes catalyst deactivation (colloidal Pt formation, observed as "blackening").

Visualization: Catalytic Cycle



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Figure 1: Simplified Chalk-Harrod catalytic cycle for hydrosilylation.

Experimental Protocol

Safety Warning: This reaction involves flammable gases (Propene) and moisture-sensitive silanes. All operations must be performed under inert atmosphere (

or Ar) in a pressure-rated vessel.

Reagents

- Methyldimethoxysilane (MDMS): 1.0 molar equivalent (Purity >98%).
- Propene (Gas): 1.1 molar equivalent (Excess ensures complete consumption of Si-H).
- Karstedt's Catalyst: 10 ppm Pt loading (in xylene or vinylsiloxane).
- Toluene: Solvent (Optional, used if heat dissipation is limited).

Step-by-Step Methodology

- System Inertization:
 - Purge a stainless steel autoclave (Parr reactor type) with dry Nitrogen for 15 minutes.
 - Validation: Oxygen content < 10 ppm.

- Charge Precursors:
 - Load Methyltrimethoxysilane (MTMS) and catalyst into the reactor under counter-flow of Nitrogen.
 - Heat the jacket to 60°C.
- Propene Addition (The Reaction):
 - Pressurize the reactor with Propene gas to 3-5 bar.
 - Observation: An exotherm should be observed immediately (Temp rise to 70-80°C).
 - Maintain pressure by feeding Propene on demand until uptake ceases (pressure stabilizes).
 - Timeframe: Typically 2–4 hours.[\[2\]](#)
- Reaction Monitoring (Self-Validating Step):
 - Sample the liquid phase.[\[3\]](#)
 - FT-IR Analysis: Monitor the disappearance of the Si-H stretching band at $\sim 2160\text{ cm}^{-1}$.
 - Stop Condition: When the Si-H peak is <1% of initial intensity.
- Purification:
 - Vent excess Propene.
 - Transfer the crude mixture to a fractional distillation apparatus.
 - Fraction 1: Unreacted MTMS (Boiling point $\sim 61^\circ\text{C}$).
 - Fraction 2 (Product): Collect **Dimethoxymethyl(propyl)silane** at 126°C .
 - Yield Target: >90%.[\[4\]](#)[\[5\]](#)[\[2\]](#)[\[6\]](#)

Characterization & Analysis

To ensure the material meets "Drug Development" grade standards (high purity, defined structure), the following analytical battery is required.

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation.

- NMR (500 MHz, $CDCl_3$):
 - 0.12 ppm (s, 3H, $-CH_3$)
 - 0.65 ppm (m, 2H, $-CH_2-$, $-CH_2-$ -protons)
 - 1.45 ppm (m, 2H, $-CH_2-$, $-CH_2-$ -protons)
 - 0.95 ppm (t, 3H, $-CH_3$, terminal propyl)
 - 3.55 ppm (s, 6H, $-OCH_3$)
- NMR:
 - Single peak at δ 10.5 to 11.5 ppm range (characteristic of $-CHO$)

units with alkoxy substitution).

B. GC-MS Analysis

- Method: Capillary column (HP-5MS), EI source.
- Fragmentation Pattern:
 - Molecular Ion (): 148 m/z (often weak).
 - Base Peak: () or ().
 - Impurity Check: Look for peaks at m/z 120 (Dimethyldimethoxysilane) or 182 (Chloropropyl derivative contamination).

Applications in Drug Development & Materials

While the silane itself is not a drug, it is a vital Process Aid and Surface Modifier.

- Solid Phase Synthesis (SPPS): Used to silanize glass beads or silica supports, creating a hydrophobic linker that prevents non-specific adsorption of proteins.
- HPLC Column Manufacturing: Acts as an end-capping agent for C3-modified stationary phases, reducing peak tailing caused by residual silanols.
- Ziegler-Natta Catalysis: Acts as an external electron donor to control the tacticity (stereoregularity) of polypropylene used in medical-grade plastics (syringes, IV bags).

Workflow: Surface Silanization



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Figure 2: Surface modification workflow converting hydrophilic substrates to hydrophobic interfaces.

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